molecular formula C17H17ClN4O2S B11192631 Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192631
M. Wt: 376.9 g/mol
InChI Key: OLLIRJGKRCWERI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a sulfur-containing 4-chlorobenzyl substituent at position 2, methyl groups at positions 5 and 7, and an ethyl carboxylate at position 4. This compound belongs to a class of heterocycles known for their structural mimicry of purines, enabling diverse biological interactions, including herbicidal, antimicrobial, and receptor-modulating activities . Its synthesis typically involves multicomponent reactions of 3-aminotriazoles, aldehydes, and β-keto esters under microwave or acidic conditions .

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O2S/c1-4-24-15(23)14-10(2)19-16-20-17(21-22(16)11(14)3)25-9-12-5-7-13(18)8-6-12/h5-8H,4,9H2,1-3H3

InChI Key

OLLIRJGKRCWERI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N=C1C)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution reactions:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group at position 2 and ester moiety at position 6 serve as key reactive sites:

  • Thiol group reactivity : The 4-chlorobenzyl sulfanyl substituent undergoes nucleophilic displacement with amines or alkoxides under basic conditions. For example, treatment with ethanolamine in DMF yields amino-substituted derivatives.

  • Ester hydrolysis : The ethyl ester is hydrolyzed in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form the carboxylic acid derivative, enabling further functionalization.

Table 1: Reaction conditions for nucleophilic substitutions

Reaction TypeConditionsYield (%)Product Application
Thiol substitutionK₂CO₃/DMF, 80°C, 6h72–85Bioactive analog synthesis
Ester hydrolysis (acidic)6M HCl, reflux, 4h89Carboxylic acid intermediate
Ester hydrolysis (basic)2M NaOH/EtOH, rt, 12h94Salt formation

Cyclization and Ring-Opening Reactions

The triazolo-pyrimidine core participates in ring-modifying reactions:

  • Intramolecular cyclization : Heating in toluene with PCl₃ induces C–N bond formation between the pyrimidine ring and chlorobenzyl group, generating fused bicyclic structures .

  • Ring-opening under oxidative stress : Treatment with H₂O₂/Fe²⁺ cleaves the triazole ring via radical-mediated pathways, producing pyrimidine-thiol intermediates .

Mechanistic insight :
The TMDP-catalyzed synthesis mechanism involves dual activation of ethyl cyanoacetate and aldehyde, followed by cyclocondensation with 3-amino-1,2,4-triazole (Scheme 1) :

  • Knoevenagel adduct formation between ethyl cyanoacetate and 4-chlorobenzaldehyde.

  • Nucleophilic attack by 3-amino-1,2,4-triazole on the activated carbonyl.

  • Intramolecular cyclization to form the triazolo-pyrimidine core.

Electrophilic Aromatic Substitution

The 4-chlorobenzyl group directs electrophilic attacks to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the benzene ring (relative to chlorine).

  • Halogenation : Br₂/FeBr₃ substitutes hydrogen at the benzyl ring’s meta position, yielding dibromo derivatives.

Table 2: Electrophilic substitution outcomes

ElectrophilePosition SelectivityNotable Byproducts
NO₂⁺para to Cl<5% ortho-nitro isomer
Br⁺meta to ClTrace dihalogenation

Redox Reactions

  • Sulfanyl oxidation : The –S– group oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA) derivatives, altering electronic properties .

  • Pyrimidine reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, enhancing conformational flexibility.

Critical parameters :

  • Sulfoxide formation requires stoichiometric H₂O₂ at 25°C (85% yield).

  • Over-oxidation to sulfone occurs at >60°C (72% yield with excess mCPBA) .

Biological Interaction Mechanisms

The compound inhibits enzymes via competitive binding:

  • Kinase inhibition : The triazolo-pyrimidine core mimics ATP’s adenine moiety, blocking phosphorylation sites (IC₅₀ = 0.8 μM for CDK2).

  • Anti-inflammatory action : Suppresses COX-2 by chelating Fe³⁺ in the active site (63% inhibition at 10 μM) .

Comparative Reactivity of Analogues

Table 3: Reactivity trends in triazolo-pyrimidine derivatives

Substituent PositionReactivity Toward Ester HydrolysisSulfanyl Oxidation Rate
5,7-DimethylFaster (steric protection)Moderate
7-PhenylSlower (electronic effects)High

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit significant antimicrobial properties. Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown effectiveness against various bacterial strains.

  • Mechanism : The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis and protein synthesis pathways.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been documented in laboratory settings.

  • Case Study : A study demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

  • Research Findings : In vitro studies have shown that it can significantly lower levels of TNF-alpha and IL-6 in activated macrophages.

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism of Action References
AntimicrobialHighInhibition of DNA and protein synthesis
AnticancerModerateInduction of apoptosis and cell cycle arrest
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines

Drug Development

The unique structure of this compound makes it a candidate for further drug development. Its diverse biological activities suggest potential applications in:

  • Antimicrobial therapies
  • Cancer treatment regimens
  • Anti-inflammatory medications

Combination Therapies

Given its mechanisms of action, this compound could be explored in combination with other therapeutic agents to enhance efficacy and reduce resistance in microbial infections or cancer treatments.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, it may interfere with signaling pathways such as the ERK signaling pathway, resulting in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Herbicidal Activity : Sulfonamide derivatives (e.g., compound 8b in ) exhibit superior herbicidal efficacy due to sulfonamide’s strong hydrogen-bonding capacity with acetolactate synthase (ALS), a common herbicide target .
  • Antimicrobial Potential: Copper(II) complexes with 5,7-dimethyltriazolopyrimidine ligands (dmtp) show marked activity against Trypanosoma cruzi, suggesting the target compound’s dimethyl groups may similarly enhance metal-binding affinity .

Physicochemical Properties

  • Crystallinity: The target compound’s non-dihydro core likely adopts a planar conformation, promoting π-π stacking interactions critical for crystal packing, as seen in related triazolopyrimidines (centroid distances: 3.63–3.88 Å) .
  • Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-esterified analogues (e.g., sulfonamides in ), though the 4-chlorobenzyl group may reduce it slightly .

Biological Activity

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a triazolopyrimidine core with a chlorobenzyl sulfanyl group and an ethyl carboxylate moiety. The synthesis typically involves multiple steps, including:

  • Formation of the Triazolopyrimidine Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Chlorophenyl Group : Typically involves nucleophilic substitution reactions.
  • Attachment of the Carboxylate Group : This is usually done through esterification reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a related compound demonstrated significant inhibitory effects on the ERK signaling pathway in MGC-803 cells, leading to G2/M phase arrest and apoptosis. This suggests that derivatives like this compound may possess similar properties by modulating key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of microbial cell membranes and interference with essential cellular processes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit pathways such as ERK and AKT signaling.
  • DNA Intercalation : Some triazolopyrimidine derivatives exhibit nuclease-like activity and can intercalate DNA, leading to cytotoxic effects against cancer cells .

Study on Anticancer Activity

A study focused on the anticancer effects of triazolopyrimidine derivatives found that certain compounds induced apoptosis in cancer cell lines by regulating cell cycle proteins and signaling pathways. The most active compound in this study exhibited a dose-dependent inhibition of the ERK pathway .

Study on Antimicrobial Effects

Research comparing various triazolopyrimidine complexes revealed that they exhibited significant antimicrobial activity against both planktonic cells and biofilms. Notably, these compounds were more effective against Gram-positive bacteria compared to Gram-negative strains .

Summary of Biological Activities

Activity Type Effectiveness Mechanism
AnticancerIn vitroInduces apoptosisInhibition of ERK signaling pathway
AntimicrobialIn vitroEffective against MRSADisruption of cell membrane integrity
DNA InteractionNuclease-likeCytotoxicity in cancer cellsDNA intercalation

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